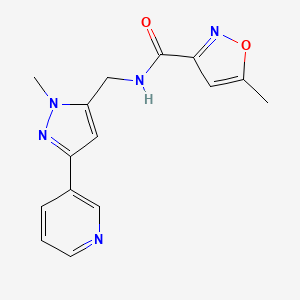

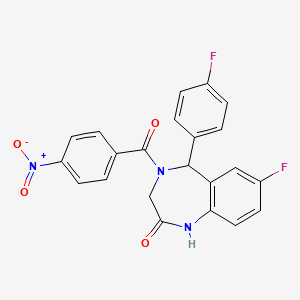

5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide" is a highly functionalized molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic motifs such as pyrazole, pyridine, and isoxazole. These structural features are common in compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including cycloadditions, amide bond formation, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized isoxazole derivatives, which could be further modified to synthesize the target compound . Additionally, the use of catalytic AgNTf2 in the formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines suggests a method for introducing amino groups into the isoxazole ring, which could be a step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would likely be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, stereochemical investigations of similar compounds have been conducted using 1D and 2D NMR spectroscopy to determine the configuration of stereogenic centers . These techniques would be essential for confirming the structure of the synthesized target compound.

Chemical Reactions Analysis

The target compound contains functional groups that are reactive in various chemical reactions. The isoxazole ring can participate in cycloaddition reactions, as demonstrated by the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . The pyrazole moiety can also undergo reactions such as alkylation and acylation, which are common in the synthesis of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would include its melting point, solubility, stability, and reactivity. These properties are influenced by the functional groups present in the molecule. For example, the presence of the carboxamide group could affect the compound's hydrogen bonding capability, solubility in water, and its overall polarity .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives similar to 5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide show moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights its potential use in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Luminescence Properties

A study focused on a novel aromatic carboxylic acid derivative, which might share structural similarities with the chemical , explored its luminescence properties when bound to Eu(III) and Tb(III) complexes. This research opens up possibilities for the compound's application in the development of new materials with potential use in bioimaging and sensing technologies (Tang, Tang, & Tang, 2011).

Anticancer and Anti-Inflammatory Activities

Novel pyrazolopyrimidines derivatives, possibly related to the chemical structure , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds present a promising avenue for the development of new therapeutics targeting cancer and inflammation (Rahmouni et al., 2016).

Synthesis and Characterization of Derivatives

Research into the synthesis of various derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine demonstrates the chemical's versatility as a building block in heterocyclic chemistry. These studies contribute to our understanding of its chemical behavior and potential for creating a wide range of compounds with diverse biological activities (Harb, Abbas, & Mostafa, 2005).

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and shown to exhibit promising in vitro potency against Mycobacterium tuberculosis strains, including drug-resistant strains. This suggests potential applications in antitubercular drug discovery (Tang et al., 2015).

properties

IUPAC Name |

5-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-6-14(19-22-10)15(21)17-9-12-7-13(18-20(12)2)11-4-3-5-16-8-11/h3-8H,9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYAEQDDLGADRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)

![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)

![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)